Cyclobutyl 2-methylphenyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

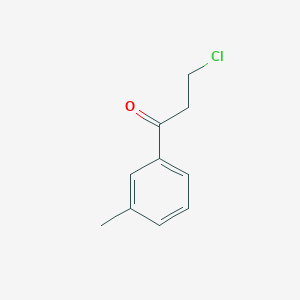

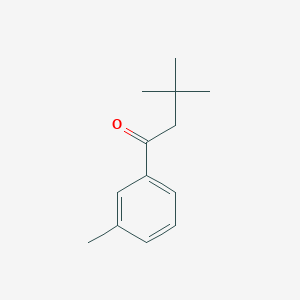

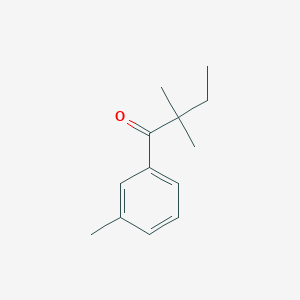

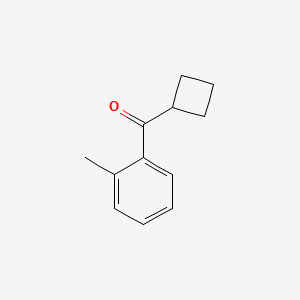

Cyclobutyl 2-methylphenyl ketone is a chemical compound with the CAS Number: 898790-38-0 . It has a molecular weight of 174.24 and its IUPAC name is cyclobutyl (2-methylphenyl)methanone . It is a colorless oil .

Synthesis Analysis

A sequential C−H/C−C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones . Specifically, a bicyclo[1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .Molecular Structure Analysis

The linear formula of Cyclobutyl 2-methylphenyl ketone is C12H14O . The InChI Code is 1S/C12H14O/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10H,4,6-7H2,1H3 .Chemical Reactions Analysis

The results of a study on the photochemistry of methyl cyclobutyl ketone suggest a mechanism dominated by radical-radical reactions involving acetyl, methyl, and cyclobutyl radicals .Physical And Chemical Properties Analysis

Cyclobutyl 2-methylphenyl ketone is a colorless oil . It has a molecular weight of 174.24 and its IUPAC name is cyclobutyl (2-methylphenyl)methanone .科学的研究の応用

Catalytic Applications

- Dehydrogenative Silylation : Cyclobutyl phenyl ketones have been utilized in the catalytic dehydrogenative silylation of ketones, showing the ability of cyclobutyl phenyl ketones to undergo transformations under catalysis to form silyl enol ethers in high yields (Ozawa et al., 2001).

Reactivity and Stability Studies

- Carbanion Stabilization : Investigations on cyclobutylcarbinyl phenyl ketones explored their ability to stabilize adjacent carbanion centers, a fundamental aspect of their reactivity. This study provides insights into the electronic effects induced by the cyclobutyl group on adjacent reactive centers (Güven & Peynircioǧlu, 2002).

Synthetic Utility and Antimicrobial Activity

- Benzofuran and Naphthofuran Derivatives : Cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, and their derivatives have been synthesized and tested for antimicrobial activity, demonstrating the potential of cyclobutyl phenyl ketones as precursors for biologically active compounds (Koca et al., 2005).

Thermochemical Properties

- Ketene Dimers and Polymers : Research on the thermochemical properties of ketene dimers and related structures, including cyclobutyl phenyl ketones, aimed at expanding the understanding of their stability and reactivity through theoretical calculations (Morales & Martínez, 2009).

NMR Studies

- Electrophilicity and Conjugation : NMR studies on cyclobutyl ketones, including those related to cyclobutyl 2-methylphenyl ketone, have provided insight into the electrophilicity and conjugation effects within these molecules, important for understanding their chemical behavior (Frimer et al., 2003).

Synthesis of Heterocyclic Compounds

- Aldol Reactions and Ring Expansion : The synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones via l-proline-catalyzed direct intermolecular asymmetric aldol reactions showcases the synthetic versatility of cyclobutyl ketones (Bernard et al., 2007).

作用機序

Target of Action

It’s worth noting that ketone bodies, in general, are known to interact with various cellular components, including enzymes and receptors, to exert their effects .

Mode of Action

The exact mode of action of Cyclobutyl 2-methylphenyl ketone remains to be fully understood. It’s known that ketone bodies can serve as an alternative energy source to glucose, especially during periods of fasting or intense physical activity . They can also modulate cellular homeostasis through a variety of mechanisms .

Biochemical Pathways

Cyclobutyl 2-methylphenyl ketone, like other ketone bodies, is likely to be involved in ketogenesis and ketolysis, central metabolic processes activated during the response to fasting . Ketone bodies are produced in the liver from fatty acids and are then transported to other tissues, where they are converted back into acetyl-CoA, which can enter the tricarboxylic acid cycle for ATP production .

Pharmacokinetics

Ketone bodies, in general, are known to be readily absorbed and distributed throughout the body, metabolized in various tissues, and excreted in the urine .

Result of Action

The molecular and cellular effects of Cyclobutyl 2-methylphenyl ketone are likely to be diverse, given the pleiotropic roles of ketone bodies. They can influence energy homeostasis, serve as drivers of protein post-translational modification, and modulate inflammation and oxidative stress .

Action Environment

The action, efficacy, and stability of Cyclobutyl 2-methylphenyl ketone are likely to be influenced by various environmental factors. For instance, the production of ketone bodies is known to be upregulated during fasting, intense physical activity, and in response to a ketogenic diet .

Safety and Hazards

特性

IUPAC Name |

cyclobutyl-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10H,4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFTZUVDTRCPBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642512 |

Source

|

| Record name | Cyclobutyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 2-methylphenyl ketone | |

CAS RN |

898790-38-0 |

Source

|

| Record name | Cyclobutyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)